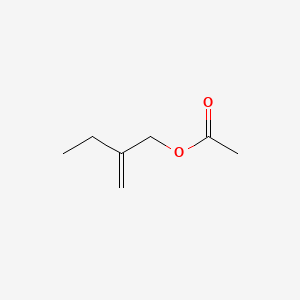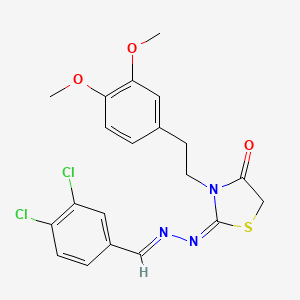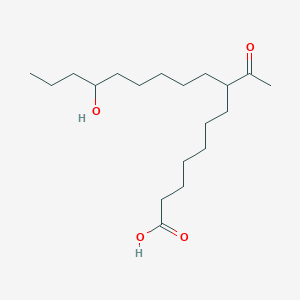
8-Acetyl-14-hydroxyheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-14-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H36O4 It is characterized by the presence of an acetyl group at the 8th position and a hydroxyl group at the 14th position on a heptadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-14-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of 14-hydroxyheptadecanoic acid. This can be achieved using acetyl chloride in the presence of a base such as pyridine, under controlled temperature conditions to ensure selective acetylation at the desired position.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-14-hydroxyheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as Jones reagent.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 8-Acetyl-14-ketoheptadecanoic acid.
Reduction: 8-Hydroxy-14-hydroxyheptadecanoic acid.
Substitution: 8-Acetyl-14-alkoxyheptadecanoic acid (when reacted with alkyl halides).
Wissenschaftliche Forschungsanwendungen
8-Acetyl-14-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which 8-Acetyl-14-hydroxyheptadecanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in lipid metabolism. The acetyl and hydroxyl groups may play a role in modulating the activity of these enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Acetyl-11-hydroxyheptadecanoic acid
- 8-Acetyl-12-hydroxyheptadecanoic acid
- 8-Acetyl-13-hydroxyheptadecanoic acid
Uniqueness
8-Acetyl-14-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a compound of particular interest for further research.
Eigenschaften
CAS-Nummer |
54314-65-7 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
8-acetyl-14-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-11-18(21)14-9-6-8-13-17(16(2)20)12-7-4-5-10-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
OKWKBXPSRUGIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCC(CCCCCCC(=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



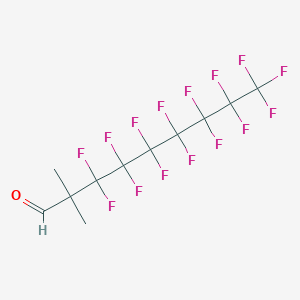
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
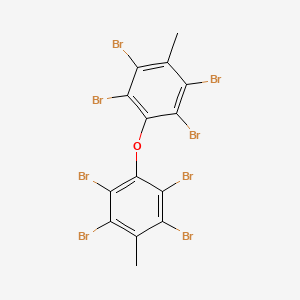

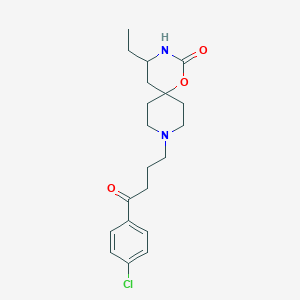
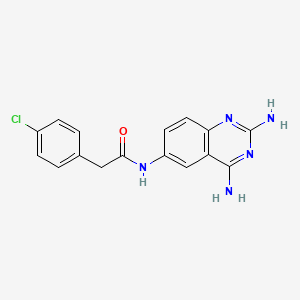
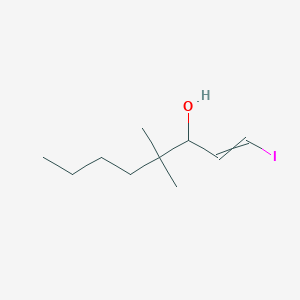
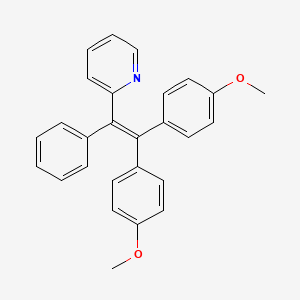
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
